2-Isopropoxy-3,5-dimethylbenzaldehyde
Description
2-Isopropoxy-3,5-dimethylbenzaldehyde (CAS RN 38998-17-3) is an aromatic aldehyde featuring an isopropoxy group at the 2-position and methyl substituents at the 3- and 5-positions of the benzene ring. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. The compound is commercially available at purities exceeding 97.0% (HPLC grade) and is stored under cold conditions (0–6°C), suggesting thermal instability or sensitivity to degradation at ambient temperatures . This compound is likely utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or fragrances, where its aldehyde group serves as a reactive site for further functionalization.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3,5-dimethyl-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-8(2)14-12-10(4)5-9(3)6-11(12)7-13/h5-8H,1-4H3 |
InChI Key |
NYZHFZDCJDVTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)OC(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- The hydroxy group in 4-Hydroxy-3,5-dimethoxybenzaldehyde and 2-Hydroxy-3,5-dimethylbenzaldehyde enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the ether-containing target compound .
- Thermal Stability : The cold storage requirement for this compound suggests greater lability than its analogs, possibly due to aldehyde oxidation susceptibility or decomposition pathways unique to the isopropoxy substituent .
Commercial Availability and Cost
- Pricing: The target compound is priced at ¥24,500 per 5g (¥4,900/g), significantly higher than 4-Methoxy-2,5-dimethylbenzaldehyde (¥44,500 per 25g or ¥1,780/g) .
- Purity : 4-Hydroxy-3,5-dimethoxybenzaldehyde is available at ≥98% purity, slightly higher than the target compound’s >97.0%, indicating differences in purification methodologies .
Research Findings and Practical Implications
- Stability Studies : The cold storage requirement for this compound implies instability under standard laboratory conditions, necessitating careful handling in synthetic workflows. In contrast, 2-Hydroxy-3,5-dimethylbenzaldehyde’s liquid state and ambient stability make it more convenient for routine use .
- Applications in Fragrance Chemistry : 2-Hydroxy-3,5-dimethylbenzaldehyde’s "sweet, floral odor" highlights its utility in perfumery, whereas the target compound’s odor profile remains uncharacterized but may differ due to the isopropoxy group .
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